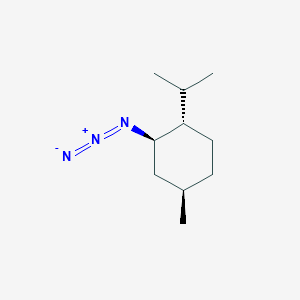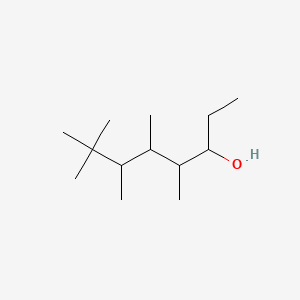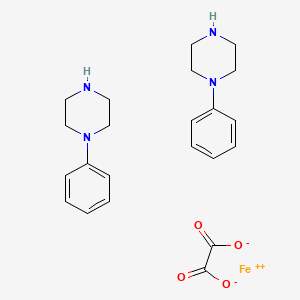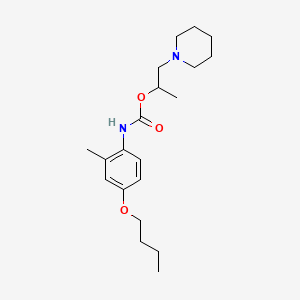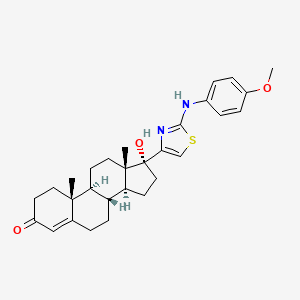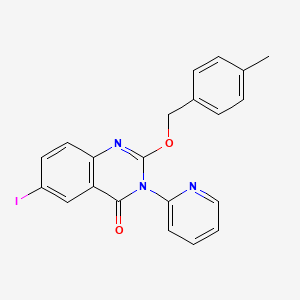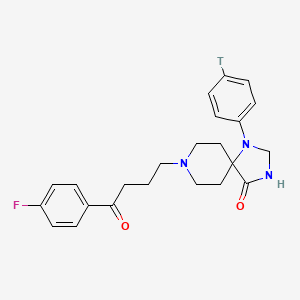
3H-Spiperone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Spiperone is a radiolabeled form of spiperone, a compound belonging to the butyrophenone class of chemicals. It is primarily used as a ligand in neuropharmacological research to study dopamine and serotonin receptors. Spiperone itself is a potent antagonist of dopamine D2 receptors and serotonin 5-HT2 receptors, making it valuable in the study of psychiatric disorders such as schizophrenia .
Méthodes De Préparation
The synthesis of 3H-Spiperone involves the tritiation of spiperone, which is a multi-step process. The initial step involves the synthesis of spiperone, which can be achieved through the reaction of 1,3,8-triazaspiro[4.5]decane with 4-(4-fluorophenyl)-4-oxobutyl chloride in the presence of a base. . Industrial production methods for this compound are similar but scaled up to meet the demand for research purposes.
Analyse Des Réactions Chimiques
3H-Spiperone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Halogen atoms in the molecule can be substituted with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions but often include modified spiperone derivatives .
Applications De Recherche Scientifique
3H-Spiperone is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Neuropharmacology: Used to study the binding properties of dopamine and serotonin receptors in the brain.
Psychiatric Research: Helps in understanding the mechanisms of action of antipsychotic drugs and their effects on neurotransmitter systems.
Cancer Research: Investigated for its potential in inducing apoptosis in colorectal cancer cells.
Drug Development: Used in the screening of new compounds for their affinity to dopamine and serotonin receptors.
Mécanisme D'action
3H-Spiperone exerts its effects by binding to dopamine D2 and serotonin 5-HT2 receptors. It acts as an antagonist, blocking the action of dopamine and serotonin at these receptors. This binding inhibits the downstream signaling pathways associated with these neurotransmitters, leading to its antipsychotic effects. Additionally, it has been shown to activate calcium-dependent chloride channels, which may contribute to its therapeutic effects in conditions like cystic fibrosis .
Comparaison Avec Des Composés Similaires
3H-Spiperone is unique in its high affinity for both dopamine D2 and serotonin 5-HT2 receptors. Similar compounds include:
Haloperidol: Another butyrophenone with high affinity for dopamine receptors but less affinity for serotonin receptors.
Risperidone: Atypical antipsychotic with affinity for both dopamine and serotonin receptors but with a different chemical structure.
Propriétés
Numéro CAS |
80154-50-3 |
|---|---|
Formule moléculaire |
C23H26FN3O2 |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
8-[4-(4-fluorophenyl)-4-oxobutyl]-1-(4-tritiophenyl)-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C23H26FN3O2/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29)/i1T |
Clé InChI |
DKGZKTPJOSAWFA-CNRUNOGKSA-N |
SMILES isomérique |
[3H]C1=CC=C(C=C1)N2CNC(=O)C23CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F |
SMILES canonique |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate](/img/structure/B13776853.png)
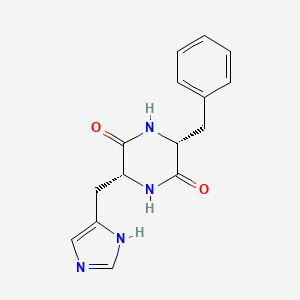
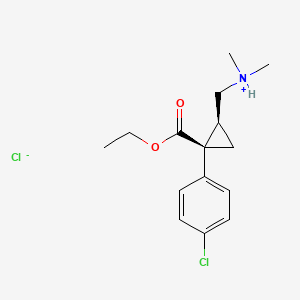
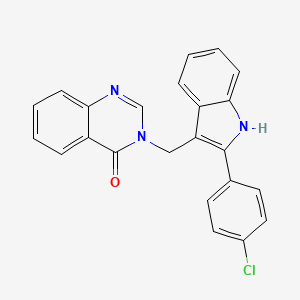
![Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-](/img/structure/B13776877.png)
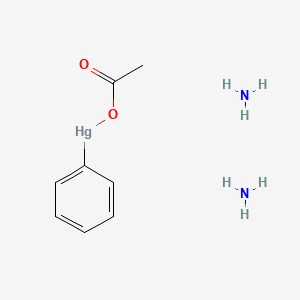
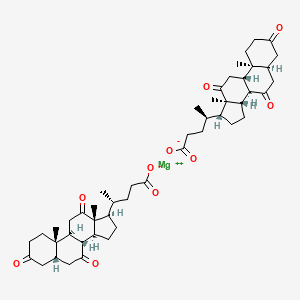
![[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate](/img/structure/B13776893.png)
